molecular formula C22H15N5O2S B2855460 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1207051-00-0

2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B2855460
CAS No.: 1207051-00-0
M. Wt: 413.46
InChI Key: TUZKWBLPMAZSGB-UHFFFAOYSA-N
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Description

The compound 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one features a phthalazin-1(2H)-one core substituted at the 2- and 4-positions. Key structural attributes include:

This structure combines heterocyclic diversity with functional groups that may influence pharmacological activity, solubility, and metabolic stability .

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2S/c1-30-16-6-4-5-15(13-16)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)14-9-11-23-12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZKWBLPMAZSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves multi-step organic reactions. The starting materials typically include 3-(methylthio)phenylhydrazine, pyridine-4-carboxylic acid, and various oxadiazole-forming reagents. Key reactions include:

  • Hydrazone formation: : Reacting 3-(methylthio)phenylhydrazine with a suitable carbonyl compound to form the hydrazone intermediate.

  • Oxadiazole ring formation: : Treating the hydrazone with acylating agents and a cyclizing agent to form the 1,2,4-oxadiazole ring.

  • Phthalazinone core construction: : Coupling the oxadiazole intermediate with phthalic anhydride under specific conditions to form the phthalazinone core.

Industrial Production Methods

Industrial synthesis may involve optimizing reaction conditions for higher yields and purity, typically requiring:

  • Temperature control: : Maintaining specific temperatures to optimize reaction kinetics.

  • Catalysts and solvents: : Using specialized catalysts and solvents to enhance reaction rates and selectivity.

  • Purification techniques: : Employing crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : Introduction of oxygen to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the oxadiazole ring to form corresponding amines.

  • Substitution: : Electrophilic and nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution agents: : Halogens, organometallic reagents.

Major Products Formed

Depending on the reaction type, major products include sulfoxides, sulfones, reduced amine derivatives, and substituted aromatic rings.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for use as a drug candidate in treating various diseases.

  • Industry: : Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects is based on its ability to interact with specific molecular targets. These interactions may include:

  • Binding to enzymes: : Inhibiting enzyme activity by binding to their active sites.

  • Modulating signal pathways: : Affecting cellular signaling pathways, leading to changes in cell behavior.

  • Interacting with DNA/RNA: : Binding to nucleic acids, potentially influencing gene expression.

Comparison with Similar Compounds

Structural Analogs in Phthalazin-1(2H)-one Derivatives

The following compounds share the phthalazinone core but differ in substituents (Table 1):

Compound Name 2-Position Substituent 4-Position Substituent (Oxadiazole) Molecular Weight (g/mol) Key Features
Target Compound 3-(Methylthio)phenyl Pyridin-4-yl ~423.47* Sulfur atom, pyridine base
2-(3-Chlorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 3-Chlorophenyl 4-(Methylthio)phenyl ~453.95* Chlorine (electron-withdrawing), sulfur
2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one o-Tolyl (2-methylphenyl) o-Tolyl ~394.43* Methyl groups (electron-donating)
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3-Methylphenyl 3,4,5-Trimethoxyphenyl 470.485 Methoxy groups (polar, H-bond donors)

*Calculated based on molecular formulas.

Key Observations:

Electronic Effects: The methylthio group in the target compound donates electrons via sulfur’s +M effect, contrasting with the electron-withdrawing chlorine in the 3-chlorophenyl analog . Pyridin-4-yl introduces a basic nitrogen, enhancing solubility in acidic environments compared to non-polar substituents like trimethoxyphenyl .

3,4,5-Trimethoxyphenyl is a known pharmacophore in kinase inhibitors (e.g., anti-cancer agents), whereas pyridinyl may target nicotinic acetylcholine receptors or metalloenzymes.

Molecular Weight and Drug-Likeness :

  • The target compound (~423 g/mol) falls within Lipinski’s rule of five (ideal for oral bioavailability), unlike the heavier trimethoxyphenyl analog (~470 g/mol) .

Biological Activity

The compound 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a member of a class of heterocyclic compounds that have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4OSC_{19}H_{16}N_{4}OS, with a molecular weight of approximately 356.42 g/mol. The structure features a phthalazine core substituted with a methylthio group and a pyridinyl oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of phthalazine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineConcentration (µM)Percent Growth Inhibition (%)
MCF-71022
MCF-71007
HCT-1161018
HCT-1161009
HeLa1018
HeLa1009

The results indicate that at higher concentrations, the compound significantly inhibits cell growth, particularly in the MCF-7 cell line where it achieved a growth inhibition of 93% at 100 µM .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It has been suggested that the presence of the oxadiazole ring plays a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable ADME characteristics, indicating good bioavailability and metabolic stability. Toxicological assessments have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they also need to be evaluated for selectivity to minimize adverse effects on normal cells.

Case Studies

In a recent study published in Molecules, researchers synthesized several derivatives based on the core structure of phthalazine and tested their biological activity against various pathogens and cancer cell lines. Among them, the compound demonstrated notable activity against resistant strains of cancer cells .

Q & A

Q. Key Reagents Table

StepReagents/ConditionsPurpose
Oxadiazole FormationHydroxylamine, nitrile intermediatesRing closure
CouplingPhosphorous oxychlorideDehydration/coupling
PurificationEthanol, silica gelIsolation/purity

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : For structural confirmation, including aromatic proton environments and heterocyclic ring assignments .
  • HPLC : To assess purity (>95% is typical for pharmacological studies) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • FT-IR : To identify functional groups (e.g., C=N in oxadiazole, S-CH₃ in methylthio) .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

  • In vitro assays :
    • Enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates .
    • Cytotoxicity screening via MTT assays on cancer cell lines .
  • In vivo models : Pharmacokinetic studies in rodents to assess bioavailability and metabolic stability .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature control : Elevated temperatures (80–120°C) for oxadiazole ring formation, but excess heat may degrade sensitive groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol aids in recrystallization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
  • pH adjustment : Neutral to slightly acidic conditions stabilize intermediates during phthalazinone synthesis .

Q. Structure-Activity Relationship (SAR) Insights

Functional GroupBiological ImpactExample Study
Oxadiazole↑ Enzyme inhibition
Pyridinyl↑ Solubility/binding
Methylthio↑ Lipophilicity

Advanced: How does the compound’s stability under physiological or storage conditions impact experimental design?

  • Storage : Lyophilize and store at -20°C in inert atmospheres to prevent oxidation of the methylthio group .
  • In vivo stability : Monitor via LC-MS in plasma to identify metabolic hotspots (e.g., oxadiazole ring cleavage) .

Advanced: What computational strategies are used to predict binding modes or pharmacokinetics?

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with targets (e.g., kinases) .
  • ADMET prediction : Tools like SwissADME assess absorption, CYP450 interactions, and toxicity .

Q. Docking Results Example

CompoundBinding Energy (kcal/mol)Target Protein
Target Compound-9.2EGFR Kinase
Analog (9c)-8.5EGFR Kinase

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